molecular formula C23H29N3O3 B252780 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B252780
M. Wt: 395.5 g/mol
InChI Key: QLOSFLPARTZJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as DPAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAP is a piperazine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The exact mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, motivation, and cognition. 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and enhance locomotor activity. 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to exhibit neuroprotective effects, reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has several advantages for use in lab experiments, including its relatively low cost and easy synthesis. 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is also stable under standard laboratory conditions and can be easily modified to create new derivatives with potential therapeutic applications. However, 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide and its derivatives. One area of research is the development of new 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in various conditions, including neurodegenerative diseases, depression, and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide and its derivatives, which could lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with 4-(4-chlorobenzyl)piperazine, followed by the addition of acetic anhydride and N-(4-aminophenyl)acetamide. The final product is obtained through a series of purification and isolation steps.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. In pharmacology, 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied for its potential use as a therapeutic agent for various conditions, including depression, anxiety, and schizophrenia. In medicinal chemistry, 2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been used as a starting material for the synthesis of novel piperazine derivatives with potential therapeutic applications.

properties

Product Name

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H29N3O3/c1-4-23(28)26-11-9-25(10-12-26)20-7-5-19(6-8-20)24-22(27)16-29-21-14-17(2)13-18(3)15-21/h5-8,13-15H,4,9-12,16H2,1-3H3,(H,24,27)

InChI Key

QLOSFLPARTZJKE-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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